1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring reproducible SAR data in ion channel or GPCR programs often encounter batch variability from generic arylpiperazine alternatives. 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (CAS 381242-61-1) resolves this with a defined 4-nitro-2-CF₃ substitution pattern that ensures consistent electronic and steric properties. • TRPM8 agonist activity (EC₅₀ 4.8 μM) enables graded dose-response studies between menthol and WS-12 potency windows. • Reducible nitro handle permits clean catalytic hydrogenation to 4-amino-2-CF₃-phenylpiperazine for amide, sulfonamide, and bioconjugation libraries. • Scalable SNAr-based synthesis delivers 86% isolated yield, supporting gram-to-kilogram campaign continuity. Procure with confidence-uniform quality, global shipping.

Molecular Formula C11H12F3N3O2
Molecular Weight 275.23 g/mol
CAS No. 381242-61-1
Cat. No. B1303614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine
CAS381242-61-1
Molecular FormulaC11H12F3N3O2
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
InChIKeyKMGDPTUNJDHJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (CAS 381242-61-1): Technical Specifications and Procurement Relevance


1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (CAS 381242-61-1) is a nitro- and trifluoromethyl-substituted arylpiperazine building block with a molecular formula of C₁₁H₁₂F₃N₃O₂ and a molecular weight of 275.23 g/mol [1]. The compound exists as a yellow solid with a melting point of 54–55 °C and a density of 1.355 g/cm³ [2]. The trifluoromethyl group enhances metabolic stability and lipophilicity (calculated XLogP3 = 2.1), while the nitro group provides a synthetic handle for further functionalization via reduction to the corresponding aniline [1][3]. This well-defined molecular architecture positions the compound as a key intermediate in medicinal chemistry, particularly for the synthesis of receptor ligands and enzyme inhibitors [3].

Procurement Risk Analysis: Why 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine Cannot Be Substituted with Generic Piperazine Derivatives


Substituting 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine with structurally similar arylpiperazines (e.g., 1-(2-nitrophenyl)piperazine, 1-[3-(trifluoromethyl)phenyl]piperazine, or unsubstituted phenylpiperazine) introduces significant and often unpredictable alterations in target engagement, synthetic utility, and physicochemical behavior. The synergistic combination of the 4-nitro and 2-trifluoromethyl substituents on the phenyl ring creates a unique electronic environment that governs both receptor binding orientation and metabolic stability [1]. For example, the electron-withdrawing nitro group at the para position modulates the basicity of the piperazine nitrogen and enables subsequent reductive amination to generate amine-functionalized intermediates—a transformation not possible with non-nitrated analogs [2]. Concurrently, the ortho-trifluoromethyl group imparts a distinctive lipophilic and steric profile (calculated LogP = 2.94; PSA = 61.09 Ų) that cannot be recapitulated by mono-substituted or differently positioned isomers [3]. Procurement of generic alternatives therefore jeopardizes both the reproducibility of synthetic routes and the fidelity of structure–activity relationships in downstream assays.

Quantitative Differentiation of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (381242-61-1) Against Closest Analogs


Synthetic Accessibility: 86% Isolated Yield Under Mild Conditions

The target compound is prepared via a one-step nucleophilic aromatic substitution (SNAr) between anhydrous piperazine and 1-chloro-4-nitro-2-(trifluoromethyl)benzene in DMSO at 80 °C for 4 h, affording an isolated yield of 86% after column chromatography . In contrast, the synthesis of the non-trifluoromethylated analog 1-(2-nitrophenyl)piperazine typically proceeds under similar conditions but with reported yields ranging from 65–75% due to differences in aryl halide electrophilicity [1]. The 86% yield represents a 14–21 percentage-point improvement in synthetic efficiency, directly translating to reduced raw material consumption and lower cost-per-gram in procurement.

Organic Synthesis Medicinal Chemistry Process Chemistry

TRPM8 Agonist Potency: EC₅₀ = 4.8 μM (Activation of Rat TRPM8 in HEK293 Cells)

In functional assays measuring intracellular calcium mobilization in HEK293 cells expressing rat TRPM8, 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride activates the channel with an EC₅₀ of 4.8 μM [1]. This potency positions the compound as a moderate TRPM8 agonist, distinct from the natural ligand menthol (EC₅₀ ≈ 100–200 μM) and the high-potency agonist WS-12 (EC₅₀ = 193 nM) [2]. Notably, the nitro-trifluoromethyl substitution pattern confers an activation profile that is intermediate in potency, offering a distinct tool for probing TRPM8 pharmacology without saturating the system at low concentrations—an attribute not observed with mono-substituted phenylpiperazines lacking the combined 4-nitro/2-CF₃ motif.

Ion Channel Pharmacology TRPM8 Pain Research

Multimodal Ion Channel Modulation: TRPM8 Activation Plus 5-HT₃ and nAChR Inhibition

Beyond TRPM8 agonism, 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride demonstrates dose-dependent inhibition of ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs) and serotonin 5-HT₃ receptors . This dual modulatory profile—activation of a thermosensitive TRP channel coupled with antagonism of fast excitatory ion channels—is a pharmacologically distinctive fingerprint. In comparison, the simpler analog 1-(2-nitrophenyl)piperazine is reported to inhibit nitric oxide synthesis and may possess anti-inflammatory properties, but lacks documented TRPM8 activity . Conversely, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) acts primarily as a serotonin receptor agonist (5-HT₁B Kᵢ = 2.3 nM) without notable TRPM8 modulation [1]. The nitro/CF₃ combination in the target compound thus yields a unique multimodal profile unattainable with either mono-substituted comparator.

Ligand-Gated Ion Channels Serotonin Receptors Nicotinic Receptors

5-HT₆ Receptor Ligand Development: Patent-Disclosed Scaffold Privilege

US Patent Application 20080176854 explicitly claims nitro-substituted phenyl-piperazine compounds of general formula I—a class that includes 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine—as therapeutic agents for disorders mediated by 5-HT₆ receptors, including drug addiction, withdrawal, and cognitive deficits [1]. This patent disclosure establishes a defined intellectual property and biological rationale for incorporating the nitro/CF₃-substituted piperazine scaffold into 5-HT₆ ligand design. In contrast, the non-nitrated analog 1-[2-(trifluoromethyl)phenyl]piperazine is not encompassed by this patent family and lacks documented 5-HT₆ receptor engagement. Furthermore, while TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) binds potently to 5-HT₁B/₁A receptors (Kᵢ = 2.3 nM and 20 nM, respectively), it shows negligible affinity for 5-HT₆ receptors [2][3]. The target compound's patent-backed association with 5-HT₆ pharmacology provides a validated entry point into a clinically pursued CNS target, distinguishing it from analogs that are biased toward 5-HT₁ subtypes.

5-HT₆ Receptor CNS Drug Discovery Neuropharmacology

Physicochemical Property Vector: Balanced Lipophilicity and Synthetic Tractability

The compound's calculated physicochemical properties—LogP = 2.94, topological polar surface area (TPSA) = 61.09 Ų, and hydrogen bond donor count = 1 [1]—place it within favorable drug-like chemical space (Lipinski's Rule of Five compliant). The ortho-trifluoromethyl group elevates LogP by approximately 1.0–1.5 units compared to the non-fluorinated 1-(4-nitrophenyl)piperazine (estimated LogP ≈ 1.5–1.8), enhancing passive membrane permeability [2]. Simultaneously, the para-nitro group provides a synthetic latch for facile reduction to the corresponding 4-amino derivative—a transformation that yields a versatile aniline intermediate for subsequent amide coupling, urea formation, or diazonium chemistry. The comparator 1-[2-(trifluoromethyl)phenyl]piperazine lacks this nitro handle, limiting its utility as a precursor for further diversification. The combination of moderate lipophilicity and a reducible nitro group makes this compound uniquely suited for generating focused libraries of amine-functionalized analogs.

ADME Properties Drug-Likeness Medicinal Chemistry Design

Procurement-Guided Application Scenarios for 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine (381242-61-1)


TRPM8 Agonist Tool Compound for Pain and Sensory Neuroscience

Investigators studying cold-sensing TRPM8 channels can employ 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride as a moderate-potency agonist (EC₅₀ = 4.8 μM) to activate the channel without rapid desensitization [1]. Its intermediate potency fills the gap between menthol (weak, EC₅₀ ~100 μM) and WS-12 (potent, EC₅₀ = 193 nM), enabling graded dose–response studies in cellular and ex vivo models [2].

5-HT₆ Receptor-Focused CNS Drug Discovery

Medicinal chemistry teams pursuing 5-HT₆ receptor antagonists for cognitive enhancement or substance use disorders can leverage the patent-disclosed scaffold privilege of nitro-substituted phenylpiperazines [1]. The compound serves as a validated starting point for parallel synthesis and structure–activity relationship (SAR) exploration, with the reducible nitro group offering a clear path to amine-containing analogs.

Multimodal Ion Channel Screening Libraries

Phenotypic screening campaigns targeting ion channel modulation can incorporate this compound as a single agent that simultaneously activates TRPM8 and inhibits 5-HT₃ and nicotinic acetylcholine receptors [1]. This polypharmacology reduces the number of compounds required for initial hit identification and may reveal synergistic effects in neuronal excitability or synaptic transmission assays.

Synthetic Intermediate for Aniline-Functionalized Piperazines

Process chemists requiring a high-yielding, scalable building block can utilize the SNAr-based synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine (86% isolated yield) [1]. Subsequent catalytic hydrogenation of the nitro group affords the corresponding 4-amino-2-(trifluoromethyl)phenylpiperazine, a versatile intermediate for amide bond formation, sulfonamide synthesis, and bioconjugation. The trifluoromethyl group confers metabolic stability to downstream analogs, while the piperazine nitrogen remains available for further alkylation or acylation.

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